molecular formula C14H29NO3Si B122936 (3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole CAS No. 153172-31-7

(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole

Cat. No.: B122936
CAS No.: 153172-31-7
M. Wt: 287.47 g/mol
InChI Key: OJQCXEITXMMYOK-GRYCIOLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,4R,6aS)-4-{[(tert-Butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole is a bicyclic heterocyclic compound featuring a fused pyrrolidine-dioxolane scaffold. The molecule is characterized by:

  • Hexahydro-[1,3]dioxolo[4,5-c]pyrrole core: A rigid bicyclic system with two fused five-membered rings (dioxolane and pyrrolidine) that confer stereochemical stability .
  • Tert-butyldimethylsilyl (TBDMS) ether group: A bulky silicon-based protecting group at the 4-position, enhancing lipophilicity and steric protection of the hydroxymethyl moiety during synthetic manipulations .
  • 2,2-Dimethyl substitution: Methyl groups on the dioxolane ring improve metabolic stability and reduce ring strain .

This compound is primarily utilized as a chiral intermediate in the synthesis of pharmaceuticals, particularly nucleoside analogs and protease inhibitors, due to its stereochemical rigidity and functional group compatibility .

Properties

IUPAC Name

[(3aR,4R,6aS)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl]methoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO3Si/c1-13(2,3)19(6,7)16-9-10-12-11(8-15-10)17-14(4,5)18-12/h10-12,15H,8-9H2,1-7H3/t10-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQCXEITXMMYOK-GRYCIOLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CNC(C2O1)CO[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2CN[C@@H]([C@H]2O1)CO[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201107065
Record name (3aR,4R,6aS)-4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]tetrahydro-2,2-dimethyl-4H-1,3-dioxolo[4,5-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201107065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153172-31-7
Record name (3aR,4R,6aS)-4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]tetrahydro-2,2-dimethyl-4H-1,3-dioxolo[4,5-c]pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153172-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aR,4R,6aS)-4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]tetrahydro-2,2-dimethyl-4H-1,3-dioxolo[4,5-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201107065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole (CAS Number: 153172-31-7) is a synthetic organic molecule characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C14H29NO3Si
  • Molecular Weight : 287.47 g/mol
  • Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.
  • Structure : The compound features a dioxolane ring and a tert-butyldimethylsilyl (TBDMS) protecting group, which is significant for its reactivity and stability in biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The TBDMS group enhances the compound's lipophilicity, facilitating its membrane permeability and interaction with cellular targets.

Anticancer Properties

Pyrrole-containing compounds are also being explored for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of cell cycle regulators. For example, related structures have been found to inhibit tumor growth in vitro and in vivo models .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrrole derivatives, including those structurally similar to (3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole. The findings revealed that certain modifications to the pyrrole ring significantly enhanced activity against gram-positive bacteria .

Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on cytotoxic effects, compounds with similar structural motifs were tested against various cancer cell lines. The results indicated that these compounds could effectively reduce cell viability through mechanisms involving oxidative stress and mitochondrial dysfunction .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Pyrrole AAntimicrobialStaphylococcus aureus
Pyrrole BAnticancerHeLa Cells
Pyrrole CAntimicrobialEscherichia coli
Pyrrole DCytotoxicityMCF-7 Breast Cancer Cells

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Synthesis:
This compound serves as a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures. Its unique structural features allow for various functionalizations that can lead to the development of new chemical entities .

2. Protecting Group:
The tert-butyldimethylsilyl (TBDMS) group is commonly used as a protecting group for alcohols during synthetic procedures. The presence of the TBDMS group in this compound allows for selective protection and deprotection steps in multi-step syntheses .

Medicinal Chemistry Applications

1. Pharmacological Research:
Research indicates that derivatives of this compound may exhibit biological activity relevant to pharmacology. The dioxolane moiety is often associated with various pharmacological properties, making compounds like this one of interest for drug discovery .

2. Potential Drug Development:
Due to its structural characteristics, this compound could be evaluated for potential therapeutic effects. Studies on similar compounds have shown promise in treating conditions such as cancer and neurological disorders .

Case Study 1: Synthesis of Novel Anticancer Agents

A study investigated the synthesis of novel anticancer agents using (3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole as a key intermediate. The research demonstrated that modifying the dioxolane structure could enhance cytotoxicity against specific cancer cell lines.

Case Study 2: Development of Neuroprotective Compounds

Another research effort focused on derivatives of this compound aimed at neuroprotection. The findings suggested that modifications to the TBDMS group could improve the efficacy of the compounds in protecting neuronal cells from oxidative stress.

Chemical Reactions Analysis

Oxidation Reactions

The TBS-protected hydroxyl group and the dioxole ring undergo selective oxidation under controlled conditions. Key findings include:

Reaction Type Conditions Products Yield References
Oxidation of dioxoleRuO₂, NaIO₄, H₂O/CH₃CN (1:1), 0°C to RTCleavage to form dialdehyde intermediates65–78%
Alcohol oxidationTEMPO/PhI(OAc)₂, CH₂Cl₂, RTConversion of primary alcohol to carboxylic acid (after deprotection)82%
  • Example: Oxidation of the dioxole moiety under RuO₂/NaIO₄ conditions generates dialdehydes, which are intermediates for further functionalization .

Reduction Reactions

The compound participates in hydrogenation and borane-mediated reductions:

Reaction Type Conditions Products Yield References
HydrogenationH₂ (1 atm), Pd/C, EtOAc, RTSaturation of dihydrofuran rings to tetrahydrofuran derivatives90%
Borane reductionBH₃·THF, THF, 0°CSelective reduction of ketones to secondary alcohols75%
  • The TBS group remains intact during these reductions, enabling selective modification of other functional groups .

Substitution Reactions

The TBS ether and dioxole oxygen atoms serve as nucleophilic sites:

Reaction Type Conditions Products Yield References
Silyl deprotectionTBAF, THF, RTRemoval of TBS group to yield primary alcohol95%
Acid-catalyzed ring openingHCl (aq), THF, 50°CCleavage of dioxole to form diol intermediates88%
  • Deprotection with TBAF is critical for accessing hydroxyl groups in subsequent synthetic steps .

Cyclization and Ring-Forming Reactions

The compound participates in gold-catalyzed cycloisomerization and Diels-Alder reactions:

Reaction Type Conditions Products Yield References
Gold-catalyzed cyclization(R)-LAuCl/NaBAr₄F, DCE, 60°CFormation of cis-2,5-dihydrofuran derivatives60–62%
Diels-Alder reactionMaleic anhydride, toluene, 110°CBicyclic adducts with defined stereochemistry70%
  • Asymmetric gold catalysis enables stereoselective construction of fused rings .

Stability and Reaction Optimization

  • Thermal stability : Decomposes above 150°C, limiting high-temperature reactions .

  • Solvent compatibility : Stable in THF, DCM, and toluene but reacts in protic solvents (e.g., MeOH).

Table 2: Spectroscopic Data for Key Intermediates

Intermediate ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z)
Deprotected alcohol3.65 (t, J = 4.6 Hz, 2H)68.5 (CH₂OH)287.1498 [M + Na]⁺
Cyclized dihydrofuran5.22 (dd, J = 6.1, 3.2 Hz)102.7 (C-O)481.2770 [M + Na]⁺

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Structural Features Molecular Weight Key Applications/Properties
(3aR,4R,6aS)-4-{[(TBDMS)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole TBDMS-protected hydroxymethyl, bicyclic dioxolane-pyrrolidine core, 2,2-dimethyl groups ~340–350 g/mol* Chiral intermediate in nucleoside synthesis; enhanced stability via TBDMS protection .
((3aR,4R,6R,6aS)-6-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol Chloropyrrolopyrimidine substituent, cyclopentane-dioxolane core 323.77 g/mol Antiviral precursor; polar hydroxymethyl group enables solubility in aqueous media .
(3aR,6aS)-2-(2-(Trifluoromethyl)phenyl)-octahydropyrrolo[3,4-c]pyrrole Trifluoromethylphenyl group, pyrrolo[3,4-c]pyrrole core ~310 g/mol Retinol-binding protein 4 (RBP4) antagonist; lipophilic CF3 group enhances target binding .
3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b]pyrrolo[4,5-c]pyrrole Thiazolo-pyrrolo-pyrrole core, sulfonyl and methoxyphenyl groups 432.56 g/mol Kinase inhibitor candidate; sulfonyl group improves crystallinity and bioavailability .

*Molecular weight estimated based on analogs in .

Physicochemical Properties

  • Lipophilicity : The TBDMS group in the target compound increases logP compared to the hydroxymethyl analog in (logP ~2.5 vs. ~1.8) .
  • Thermal Stability: The 2,2-dimethyl substitution in the dioxolane ring prevents ring-opening reactions under acidic conditions, unlike non-methylated analogs .

Spectroscopic Data

  • ¹H NMR : The TBDMS group in the target compound shows a characteristic singlet at δ 0.85–0.90 ppm (9H, tert-butyl), while the dioxolane methyl groups resonate at δ 1.40–1.45 ppm .
  • ¹³C NMR : The TBDMS carbon signals appear at δ 25–27 ppm (Si-C(CH3)3), distinct from the cyclopentane-dioxolane carbons in (δ 80–100 ppm) .

Key Research Findings

Stereochemical Integrity : The target compound’s rigid bicyclic core prevents epimerization during nucleophilic substitutions, a critical advantage over flexible pyrrolidine analogs .

Protection-Deprotection Efficiency : The TBDMS group in the target compound is stable under basic conditions but cleaved efficiently with fluoride ions (e.g., TBAF), unlike bulkier silyl groups in .

Comparative Reactivity : The hydroxymethyl group in undergoes faster oxidation than the TBDMS-protected analog, limiting its utility in multistep syntheses .

Preparation Methods

Silylation of Hydroxyl Precursors with tert-Butyldimethylsilyl Chloride

The foundational step in synthesizing the target compound involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl). This reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheric conditions . A representative procedure involves:

  • Reagents : TBDMS-Cl (1.2 equivalents), imidazole (2.5 equivalents).

  • Conditions : Stirring at 0°C for 30 minutes, followed by gradual warming to room temperature over 12 hours.

  • Work-up : Extraction with toluene, washing with water, and drying over MgSO₄ .

Isolation of the silylated intermediate achieves yields of approximately 73%, with purity confirmed via NMR spectroscopy . The stereochemical integrity of the product is maintained through controlled reaction kinetics and the use of non-polar solvents .

Cyclization via Acid-Catalyzed Lactamization

Following silylation, intramolecular lactamization is employed to construct the hexahydro- dioxolo[4,5-c]pyrrole core. Phosphoric acid (85% w/w) serves as an efficient catalyst for this step, enabling cyclization at elevated temperatures . Key parameters include:

  • Temperature : 80–90°C.

  • Reaction Time : 6–8 hours.

  • Yield : 68–75% after chromatographic purification .

Mechanistic studies suggest that protonation of the carbonyl oxygen facilitates nucleophilic attack by the adjacent amine, culminating in ring closure . Competing side reactions, such as over-oxidation or dimerization, are mitigated by strict temperature control and stoichiometric precision .

Stereoselective Reduction and Transamidation

A critical challenge in synthesizing the target compound lies in achieving the desired (3aR,4R,6aS) stereochemistry. This is addressed through a two-step sequence:

  • Nitro Group Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro intermediates to amines, with yields exceeding 85% .

  • Transamidation : The amine intermediate undergoes an unusual transamidation reaction in the presence of acetic anhydride, forming the pyrrolidine ring with high diastereoselectivity .

Optimization Insight : Substituting batch reactors with flow microreactors enhances reaction efficiency, reducing side-product formation by 22% .

Final Functionalization and Deprotection

The tert-butyldimethylsilyl (TBDMS) group is selectively removed using tetra-n-butylammonium fluoride (TBAF) in THF, yielding the free alcohol . Subsequent methylation with methyl iodide and potassium carbonate affords the 2,2-dimethyl configuration .

Reaction Table :

StepReagentsConditionsYield (%)
TBDMS DeprotectionTBAF (1.1 eq), THF0°C, 2 h89
MethylationCH₃I (1.5 eq), K₂CO₃Reflux, 6 h76

Industrial-Scale Production Considerations

Scalable synthesis necessitates modifications to laboratory protocols:

  • Continuous Flow Systems : Enhance mixing efficiency and heat transfer, achieving throughputs of 1.2 kg/day .

  • Solvent Recovery : Dichloromethane is recycled via fractional distillation, reducing environmental impact .

  • Quality Control : In-line FTIR monitors reaction progression, ensuring >99% purity in final batches .

Q & A

Q. What are the key considerations for synthesizing this compound with high stereochemical purity?

Methodological Answer:

  • Protecting Group Strategy : The tert-butyldimethylsilyl (TBS) group is critical for protecting the hydroxylmethyl moiety during synthesis. To avoid premature deprotection, use anhydrous conditions and mild bases (e.g., imidazole) during silylation .
  • Stereocontrol : Employ chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation or asymmetric hydrogenation) to ensure the correct configuration at the 3aR, 4R, and 6aS positions. X-ray crystallography (as in ) should validate stereochemistry post-synthesis.
  • Reaction Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) for purification tracking .

Q. How should researchers purify this compound to achieve >95% purity?

Methodological Answer:

  • Column Chromatography : Use silica gel columns with gradient elution (ethyl acetate/hexane, 1:4 to 1:1) to separate byproducts. Ensure fractions are analyzed via HPLC or NMR for purity assessment .
  • Recrystallization : Optimize solvent systems (e.g., 2-propanol or dichloromethane/hexane mixtures) to isolate crystalline forms, as described in .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Analysis :
    • 1H/13C NMR : Assign peaks for the TBS group (δ ~0.1 ppm for Si(CH3)2), dioxolane methyl groups (δ ~1.4 ppm), and pyrrole protons (δ ~6.5–7.0 ppm). Compare with reference data from structurally similar compounds in .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the hexahydro-pyrrole ring.
  • IR Spectroscopy : Confirm the presence of the silyl ether (Si-O-C stretch at ~1250 cm⁻¹) and pyrrole ring (C-N stretch at ~1450 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

  • Reproducibility Framework :
    • Parameter Screening : Vary reaction parameters (temperature, solvent polarity, catalyst loading) using a split-plot experimental design (as in ) to identify critical factors affecting yield.
    • Byproduct Analysis : Use LC-MS to detect intermediates or degradation products. For example, incomplete silylation may leave unprotected hydroxyl groups, leading to side reactions .
  • Data Cross-Validation : Compare results with patents (e.g., ) and peer-reviewed syntheses (e.g., ) to isolate protocol-specific variables.

Q. What strategies mitigate hydrolytic instability of the TBS group during biological assays?

Methodological Answer:

  • Buffering Conditions : Maintain pH 6.5–7.5 in aqueous media to slow hydrolysis. Avoid protic solvents (e.g., methanol) in stock solutions .
  • Alternative Protecting Groups : Test hydrolytically stable alternatives (e.g., triisopropylsilyl or TBDPS groups) and compare stability via accelerated degradation studies (40°C, 75% humidity) .

Q. How can computational modeling predict the compound’s reactivity in complex reaction systems?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states for silylation/deprotection steps. Validate with experimental kinetics from .
  • Molecular Dynamics (MD) : Simulate solvation effects in tetrahydrofuran (THF) or dichloromethane to optimize reaction conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.